2-巯基丙醇

描述

Synthesis Analysis

The synthesis of 2-Mercaptopropanol and related compounds involves several chemical strategies. For instance, 2-mercaptoethyl methacrylate has been synthesized from methacrylic acid and 2-mercaptoethanol through etherification using acetyl chloride as a catalyst, optimizing the reaction to achieve high purity of the product (Knežević, Katsikas, & Popovic, 2005). Additionally, derivatives of 2-alkyl-2-mercaptopropionic acid were synthesized based on substituted 3-cyanopyridin-2(1H)-thiones, illustrating the versatility of 2-Mercaptopropanol in synthetic chemistry (Zav’alova, Zubarev, & Litvinov, 2007).

Molecular Structure Analysis

Studies on the molecular structure of compounds related to 2-Mercaptopropanol, such as β-mercaptopropionitrile, reveal detailed insights into their chemical nature. For example, the molecular structure of a wheel-type octanuclear silver(I) cluster formed by racemic 2-mercaptopropionic acid and triphenylphosphine ligands was elucidated, highlighting the compound's ability to form complex structures (Nomiya, Yokoyama, Noguchi, & Machida, 2002).

Chemical Reactions and Properties

2-Mercaptopropanol participates in various chemical reactions, illustrating its reactivity and functional utility. The oxidation of 2-mercaptoethanol, a closely related compound, in the presence of Tris buffer showcases its susceptibility to oxidation under specific conditions, which is crucial for its handling and application in different chemical contexts (Koundal, Sawhney, & Sinha, 1983).

Physical Properties Analysis

The physical properties of 2-Mercaptopropanol and its derivatives, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for its application in various industrial and research settings, although specific studies focusing on these aspects were not highlighted in the current research findings.

Chemical Properties Analysis

The chemical properties of 2-Mercaptopropanol, including its reactivity with other chemicals, ability to undergo oxidation, and formation of complexes with metals, are of significant interest. For instance, the Copper(II)-promoted oxidation of mercaptopropanoic acids leading to the formation of disulphide- and oxalate-containing products illustrates its reactive nature and potential for forming complex compounds (Brader, Ainscough, Baker, Brodie, & Lewandoski, 1990).

科学研究应用

螯合治疗

2-巯基丙醇用作螯合剂,用于治疗重金属中毒。 它与砷、锑、铅、金和汞等金属形成络合物,促进其从体内排泄 。这种应用在急性中毒病例中尤为重要,因为在这种情况下需要快速清除金属以防止器官损伤。

路易氏剂解毒剂

作为化学战剂路易氏剂的解毒剂,2-巯基丙醇通过与含砷化合物结合来发挥作用,从而使其毒性作用失效 。这种应用在军事和国防研究中至关重要,因为化学武器的反制措施至关重要。

威尔逊病的治疗

威尔逊病的特征是体内铜积累。 2-巯基丙醇已被用作治疗方案的一部分,以结合铜并帮助将其从体内清除 。该领域的研究继续探索这种化合物在疾病长期管理中的疗效和安全性。

酶抑制研究

在生物化学研究中,2-巯基丙醇用于抑制需要硫醇基团才能发挥作用的酶。 通过与这些基团结合,它可以帮助研究酶机制以及特定氨基酸在酶促反应中的作用 。

纳米粒子的合成

2-巯基丙醇可以在纳米粒子的合成中充当稳定剂。 它的硫醇基团与纳米粒子的表面结合,防止聚集并提供一个官能团用于进一步的化学修饰 。

有机合成

该化合物在有机合成中用作构建块,特别是在含硫有机分子的制备中。 它与亲电试剂的反应能力以及形成碳硫键的能力使其成为合成化学中宝贵的试剂 。

分析化学

2-巯基丙醇在分析化学中用作衍生化试剂,用于检测复杂混合物中某些化合物。 它与醛和酮反应生成缩硫醛,这些缩硫醛可以使用色谱技术分离和检测 。

生物样品保存

在生物保存领域,2-巯基丙醇可用于保护生物样品免受氧化。 它的抗氧化特性有助于在储存和运输过程中保持生物分子的完整性 。

未来方向

While specific future directions for 2-Mercaptopropanol were not found in the retrieved sources, it is anticipated that this compound will continue to be a subject of interest in various fields of research due to its unique properties and potential applications.

Relevant Papers

The relevant papers retrieved provide valuable insights into the synthesis, properties, and applications of 2-Mercaptopropanol . These papers highlight the versatility of 2-Mercaptopropanol in synthetic chemistry and its potential for forming complex compounds. They also discuss the synthesis procedures of coumarin heterocycles and the effect of 2-Mercaptopropanol as a capping agent on ZnS .

作用机制

Target of Action

The primary targets of 2-Mercaptopropanol, also known as 2-sulfanylpropan-1-ol, are heavy metals such as arsenic, gold, and mercury . These heavy metals are known to bind with sulfhydryl-containing enzymes, inhibiting their activity .

Mode of Action

2-Mercaptopropanol interacts with its targets by forming complexes with these heavy metals . The sulfhydryl groups of 2-Mercaptopropanol prevent or reverse the metallic binding of sulfhydryl-containing enzymes . This interaction results in the formation of a complex that is excreted in the urine .

Biochemical Pathways

The biochemical pathways affected by 2-Mercaptopropanol primarily involve the detoxification of heavy metals. By forming complexes with heavy metals, 2-Mercaptopropanol prevents these metals from binding to sulfhydryl-containing enzymes and inhibiting their activity . This action helps to maintain the normal function of these enzymes and their associated biochemical pathways.

Result of Action

The molecular and cellular effects of 2-Mercaptopropanol’s action primarily involve the detoxification of heavy metals. By preventing or reversing the binding of heavy metals to sulfhydryl-containing enzymes, 2-Mercaptopropanol helps to maintain the normal function of these enzymes at the molecular level . At the cellular level, this action can help to prevent the toxic effects of heavy metal poisoning.

属性

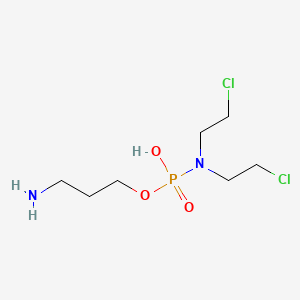

IUPAC Name |

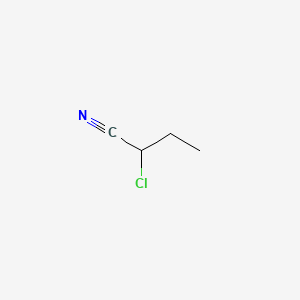

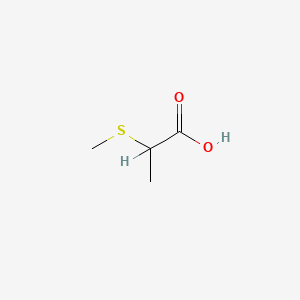

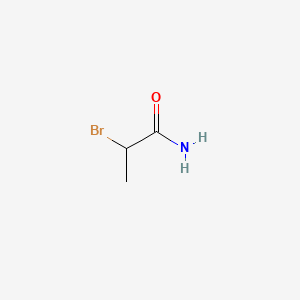

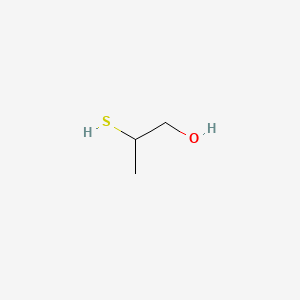

2-sulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVICQPXUUBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952424 | |

| Record name | 2-Sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3001-64-7 | |

| Record name | 2-Mercaptopropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-sulfanylpropan-1-ol in beer production?

A1: 2-Sulfanylpropan-1-ol, along with its acetate ester, contributes significantly to the aroma profile of beer, particularly those described as having "roasted" or "burnt" notes. These compounds are primarily produced during fermentation by yeast as they metabolize cysteine and homocysteine via the Ehrlich pathway. Interestingly, their levels can continue to increase even after fermentation, during beer storage. Research suggests that this increase might be due to the hydrolysis of S-cysteine conjugates, such as the S-cysteine conjugate of 2-sulfanylethyl acetate (Cys-2SEA), during aging.

Q2: How does the chemical structure of 2-sulfanylpropan-1-ol influence its aroma profile in beer?

A2: While the provided research articles do not directly address the relationship between the structure of 2-sulfanylpropan-1-ol and its specific aroma contributions, it is known that sulfur-containing compounds, particularly thiols, are potent odorants often associated with savory, roasted, or cooked aromas in food and beverages. Further research exploring the structure-odor relationships of 2-sulfanylpropan-1-ol and its derivatives would be valuable for understanding their impact on beer flavor.

Q3: What analytical techniques are used to identify and quantify 2-sulfanylpropan-1-ol in complex mixtures like beer?

A3: Researchers employed gas chromatography coupled with a pulsed flame photometric detector (GC-PFPD) to analyze 2-sulfanylethyl acetate (2SEA) released from its cysteine conjugate. Additionally, high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI(+)-MS/MS) is a powerful technique used for quantifying these compounds, even in complex matrices like beer. These advanced analytical methods allow for sensitive detection and accurate quantification of 2-sulfanylpropan-1-ol and its related compounds, contributing to a deeper understanding of their role in beer flavor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。